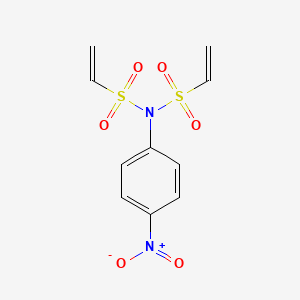

N-(4-nitrophenyl)-N-(vinylsulfonyl)ethenesulfonamide

Description

Properties

IUPAC Name |

N-ethenylsulfonyl-N-(4-nitrophenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6S2/c1-3-19(15,16)12(20(17,18)4-2)10-7-5-9(6-8-10)11(13)14/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOWUUACUWHTSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-N-(vinylsulfonyl)ethenesulfonamide typically involves multi-step organic reactions. One possible route could include:

Nitration: Introduction of a nitro group to a phenyl ring.

Sulfonation: Addition of sulfonyl groups to the molecule.

Vinylation: Incorporation of a vinyl group through a suitable reaction such as Heck coupling.

Amidation: Formation of the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo further oxidation reactions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The vinylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Research has indicated that compounds with similar sulfonamide structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitrophenyl group may enhance these activities due to its electron-withdrawing effects, which can influence the compound's interaction with biological targets.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. For instance, compounds bearing nitro groups have demonstrated effectiveness against various bacterial strains. The mechanism often involves inhibition of folate synthesis in bacteria, similar to traditional sulfonamides.

Anti-inflammatory Potential

N-(4-nitrophenyl)-N-(vinylsulfonyl)ethenesulfonamide may also exhibit anti-inflammatory effects by acting as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can lead to reduced production of inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory disorders.

Therapeutic Applications

Given its structural characteristics, this compound has potential applications in drug development.

Pain Management

As a potential non-steroidal anti-inflammatory drug (NSAID), this compound could be formulated into various dosage forms such as tablets or injections for pain management. Its efficacy compared to existing NSAIDs could be evaluated through clinical trials.

Cancer Treatment

Research into the anticancer properties of similar compounds suggests that this compound may inhibit tumor growth by interfering with cancer cell proliferation pathways. Further studies are needed to explore its efficacy against specific cancer types.

Case Studies and Research Findings

Several studies have highlighted the importance of nitrophenyl sulfonamides in medicinal chemistry:

- Case Study 1: A study published in Chemistry & Biology Interface demonstrated the synthesis of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole derivatives, showing promising antimicrobial activity against Bacillus subtilis and Aspergillus niger strains .

- Case Study 2: Research on sulfonamide derivatives indicated their potential as anti-inflammatory agents with reduced side effects compared to traditional NSAIDs .

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-N-(vinylsulfonyl)ethenesulfonamide would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets through various pathways, such as:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interaction with Receptors: Modulating receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(4-nitrophenyl)-N-(vinylsulfonyl)ethenesulfonamide with structurally related ethenesulfonamide derivatives:

Key Observations:

- Electron-Withdrawing vs.

- Selenocyanate vs. Nitro: Compound 6 replaces the nitro group with selenocyanate, which may alter redox activity and toxicity profiles.

- Heterocyclic Derivatives : Compound 3m incorporates pyrazolyl and pyrimidinyl groups, demonstrating how heterocycles can modulate target specificity (e.g., kinase inhibition).

Physical Properties

- Melting Points: Nitro-substituted derivatives (e.g., 6s, 6u) exhibit higher melting points (170–174°C) compared to their amino counterparts (132–166°C) due to increased polarity and intermolecular interactions .

- Spectroscopic Data: The nitro group in the target compound would produce distinct $ ^1H $ NMR signals (e.g., aromatic protons at δ 7.6–8.0 ppm) compared to amino groups (δ 6.5–7.0 ppm) .

Stability and Reactivity

- Vinylsulfonyl Reactivity : The vinylsulfonyl group enables covalent bond formation with thiols, a feature shared with compounds like 3m , making it suitable for targeted covalent inhibitor design.

Biological Activity

N-(4-nitrophenyl)-N-(vinylsulfonyl)ethenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its diverse biological activities. The compound's structure can be represented as follows:

- Chemical Formula : C₉H₈N₂O₄S₂

- CAS Number : 1172741-29-5

The presence of the nitrophenyl group is significant as it often enhances the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenylsulfonamide with vinyl sulfone derivatives. The reaction conditions generally require careful control of temperature and pH to optimize yield and purity.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with a similar structure demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve inhibition of bacterial folate synthesis, a critical pathway for bacterial growth.

Anticancer Activity

Sulfonamides have also been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects on breast cancer cells.

- Method : Treatment with varying concentrations of the compound was administered to MCF-7 cells.

- Findings : The compound exhibited dose-dependent cytotoxicity with an IC50 value of 15 µM, suggesting significant potential as an anticancer agent .

- Antimicrobial Efficacy Study :

The biological activity of this compound can be attributed to its ability to interact with specific enzymatic pathways:

Q & A

Q. Q. What advanced techniques confirm the E-configuration of the ethenesulfonamide moiety?

Q. How are structure-activity relationship (SAR) studies designed for sulfonamide derivatives?

- Methodology :

- Fragment-Based Design : Synthesize analogues with incremental substituent changes (e.g., methoxy → amino groups) and correlate with bioactivity .

- Computational Docking : Use AutoDock Vina to predict binding modes with tubulin (PDB ID: 1SA0) and prioritize synthetic targets .

Tables of Key Data

| Derivative | Substituents | Yield (%) | Bioactivity (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| 6u | 4-methoxy-3-nitrophenyl | 75 | 1.2 (MCF-7) | |

| 6v | 3-amino-4-methoxyphenyl | 55 | 0.8 (HeLa) | |

| 6ac | 3,5-diamino-4-methoxyphenyl | 40 | 1.5 (HeLa) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.